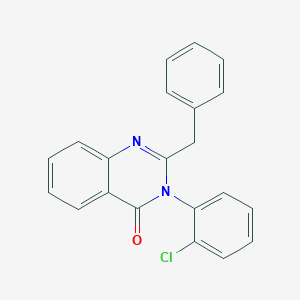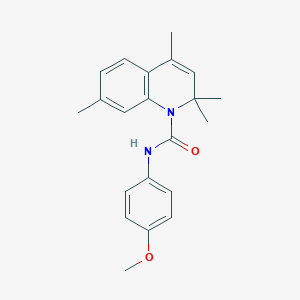![molecular formula C26H26N2OS B506313 3-(2-METHYLPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B506313.png)
3-(2-METHYLPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the spiro linkage: This step involves the reaction of a quinazoline derivative with a cyclopentanone derivative under acidic conditions to form the spiro linkage.
Introduction of the allylthio group: The allylthio group is introduced through a nucleophilic substitution reaction using an allylthiol reagent.
Functionalization of the phenyl ring: The 2-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using a methylbenzene derivative and a Lewis acid catalyst.
Chemical Reactions Analysis
2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylthio group would yield sulfoxides or sulfones, while reduction of the quinazoline ring would yield dihydroquinazoline derivatives.
Scientific Research Applications
2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: Its spiro structure makes it a candidate for the development of new materials with unique optical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving spiro compounds or quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through its quinazoline and spiro moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can be compared with other spiro compounds and quinazoline derivatives. Similar compounds include:
Spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Lacks the allylthio and 2-methylphenyl groups, making it less functionalized.
2-(allylthio)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but lacks the 2-methyl group on the phenyl ring.
3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Lacks the allylthio group, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C26H26N2OS |
|---|---|
Molecular Weight |
414.6g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H26N2OS/c1-3-16-30-25-27-23-20-12-6-5-11-19(20)17-26(14-8-9-15-26)22(23)24(29)28(25)21-13-7-4-10-18(21)2/h3-7,10-13H,1,8-9,14-17H2,2H3 |
InChI Key |
QNSYRLHJSQYAFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC=C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfonyl)amino]benzamide](/img/structure/B506230.png)


![1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]-3-phenylthiourea](/img/structure/B506235.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B506237.png)

![3-(3-Methylbenzyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B506242.png)
![ethyl 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B506243.png)
![3-{[4-(2-Cyanoethyl)-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}propanenitrile](/img/structure/B506246.png)



![2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B506251.png)
